Dimethyl methanedisulfonate
Overview
Description
Dimethyl methanedisulfonate is an organic compound with the molecular formula C₃H₈O₆S₂. It is known for its role as an electrolyte additive in lithium-ion batteries, where it enhances the performance and stability of the batteries, especially under high-temperature conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl methanedisulfonate can be synthesized using methylene disulfonyl chloride and dichloromethane as raw materials. The reaction involves the use of potassium carbonate as an oxygen donor and 4-dimethylaminopyridine as a catalyst. The reaction is carried out at temperatures ranging from 0 to 50°C for 12 to 36 hours, followed by recrystallization to obtain the final product .
Industrial Production Methods: In industrial settings, methylene bis(chlorosulfonate) is reacted with dichloromethane and sulfur trioxide to produce this compound. This method is preferred due to its high yield and purity, as well as the recyclability of the pyridyl-containing resin used in the process .
Chemical Reactions Analysis
Types of Reactions: Dimethyl methanedisulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like dimethyl sulfoxide (DMSO) under mild conditions.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles, leading to the formation of various derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DMSO can yield sulfoxides and sulfones .
Scientific Research Applications
Dimethyl methanedisulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an electrolyte additive in lithium-ion batteries to improve their performance and stability.
Biology: It serves as a reagent in various biochemical assays and experiments.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is utilized in the production of high-performance batteries and other electronic devices.
Mechanism of Action
The mechanism by which dimethyl methanedisulfonate exerts its effects involves its interaction with the electrolyte components in lithium-ion batteries. It forms a stable solid electrolyte interphase (SEI) on the anode surface, which prevents the decomposition of the electrolyte and enhances the battery’s cycle life . The molecular targets include the electrolyte solvents and lithium salts, and the pathways involved are primarily electrochemical in nature.
Comparison with Similar Compounds
Dimethyl sulfoxide (DMSO): Used as a solvent and reagent in various chemical reactions.
Dimethyl sulfate: An alkylating agent used in organic synthesis.
Methylene methanedisulfonate: Another electrolyte additive with similar properties.
Uniqueness: Dimethyl methanedisulfonate is unique due to its specific role in enhancing the performance of lithium-ion batteries, particularly under high-temperature conditions. Its ability to form a stable SEI distinguishes it from other similar compounds .
Properties
IUPAC Name |
dimethyl methanedisulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O6S2/c1-8-10(4,5)3-11(6,7)9-2/h3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBMWHKJXUBZFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)CS(=O)(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176551 | |
Record name | Methanedisulfonic acid, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22063-28-1 | |
Record name | Methanedisulfonic acid, dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022063281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanedisulfonic acid, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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